![molecular formula C19H20N4O4 B2459455 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-ethoxy-1-naphthamide CAS No. 2034521-85-0](/img/structure/B2459455.png)
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-ethoxy-1-naphthamide
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Overview
Description
The compound “N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-ethoxy-1-naphthamide” is a complex organic molecule. It contains a naphthamide group, an ethoxy group, and a 4,6-dimethoxy-1,3,5-triazin-2-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the naphthamide group, the introduction of the ethoxy group, and the coupling with the 4,6-dimethoxy-1,3,5-triazin-2-yl group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The naphthamide and ethoxy groups would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the naphthamide group could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include its overall size, shape, and the presence of any polar or charged groups .Scientific Research Applications
Cross-Linking Agent for Carboxymethyl Cellulose Films
Peptide Coupling Agent
- Process : It couples with N-methylmorpholine in tetrahydrofuran to synthesize 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride .
Ester Synthesis
- Reduced Alcohol Amount : Stoichiometric reduction by conducting the reaction in tetrahydrofuran (THF) .
Other Fields
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, are known to be used as condensing agents in biochemical reactions . They are involved in the formation of carboxylic acid derivatives .
Mode of Action
The compound interacts with its targets through a typical mechanism to form carboxylic acid derivatives . First, the carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of carboxylic acid derivatives . It facilitates the condensation of carboxylic acids and amines to form corresponding amides, and the esterification of carboxylic acids with alcohols to form corresponding esters .
Pharmacokinetics
The by-product of the reaction with similar compounds is known to be highly water-soluble, which could influence its bioavailability .
Result of Action
The result of the compound’s action is the formation of carboxylic acid derivatives, specifically amides and esters . These derivatives are formed through the reaction of the compound with carboxylic acids and amines or alcohols .
Action Environment
The environment can influence the action, efficacy, and stability of the compound. For instance, the reaction with similar compounds can be conducted in tetrahydrofuran (THF), suggesting that the solvent used can impact the reaction . Furthermore, the by-product of the reaction is highly water-soluble, which could influence the compound’s action in aqueous environments .
Future Directions
The potential applications and future directions for this compound would depend on its intended use. For example, if it is being developed as a pharmaceutical, future research could focus on optimizing its synthesis, improving its pharmacokinetics, and testing its efficacy in preclinical and clinical trials .
properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-ethoxynaphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-4-27-14-10-9-12-7-5-6-8-13(12)16(14)17(24)20-11-15-21-18(25-2)23-19(22-15)26-3/h5-10H,4,11H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKUFPNDQAHHPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=NC(=NC(=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-ethoxy-1-naphthamide |
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